3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
Overview
Description
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a fluorinated pyridine derivative, often used in scientific research due to its unique chemical properties. This compound is typically utilized in the fields of medicinal chemistry and pharmacology, where it serves as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride generally involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 4-piperidone.
Formation of Intermediate: The 3-fluoropyridine undergoes a nucleophilic substitution reaction with 4-piperidone to form an intermediate compound.
Cyclization: The intermediate is then cyclized under acidic conditions to form the desired pyridine ring structure.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: N-oxides of 3-Fluoro-4-(piperidin-4-yl)pyridine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Acts as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride
- 4-Fluoro-3-(piperidin-4-yl)pyridine dihydrochloride
- 3-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride
Comparison
- Binding Affinity : The presence of the fluorine atom in 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride generally enhances its binding affinity compared to its chloro-substituted analogs.
- Reactivity : Fluorinated compounds often exhibit different reactivity patterns compared to their non-fluorinated counterparts, making them valuable in medicinal chemistry for fine-tuning the pharmacokinetic properties of drug candidates.
- Selectivity : The specific position of the fluorine atom can influence the selectivity of the compound towards different biological targets, providing a unique profile compared to similar compounds.
This detailed overview of this compound highlights its significance in various scientific and industrial applications
Biological Activity
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and bioavailability, potentially leading to improved pharmacological properties.
Structural Formula
- Molecular Formula : CHClFN
- Molecular Weight : 252.14 g/mol
Research indicates that this compound functions primarily as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. These receptors are involved in various neurological processes, including cognition and motor control. The modulation of these receptors may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. For instance, it was observed to increase apoptotic cell death in MCF-7 breast cancer cells by approximately 33.43% . This suggests potential applications in oncology, particularly for targeting specific cancer types.
Antimicrobial Activity
The compound's derivatives have shown promising antibacterial and antifungal activities. For example, related piperidine derivatives were tested against various bacterial strains, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This indicates that modifications of the piperidine structure can enhance antimicrobial properties.
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of similar compounds indicated that modulation of M4 receptors could reverse hyperdopaminergic behaviors in preclinical models . This suggests that this compound may have potential applications in treating disorders characterized by dopaminergic dysregulation.
Case Study 2: Anticancer Potential
In another investigation, compounds structurally related to this compound were evaluated for their anticancer properties. The results showed significant cytotoxicity against various cancer cell lines, reinforcing the compound's potential as an anticancer agent .
Table 1: Biological Activities of this compound
Table 2: Related Compounds and Their Activities
Compound Name | Activity Type | IC50/MIC Values |
---|---|---|
Piperidine Derivative A | Antibacterial | MIC = 0.012 mg/mL |
Piperidine Derivative B | Anticancer | IC50 = 150 nM |
Piperidine Derivative C | Neuroprotective | Not specified |
Properties
IUPAC Name |
3-fluoro-4-piperidin-4-ylpyridine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKOGBWXZMTGFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NC=C2)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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